molecular formula C10H14F3NO4 B144936 2-tert-Butoxycarbonylimino-3,3,3-trifluoro-propionic acid ethyl ester CAS No. 126535-90-8

2-tert-Butoxycarbonylimino-3,3,3-trifluoro-propionic acid ethyl ester

Cat. No. B144936
CAS RN: 126535-90-8
M. Wt: 269.22 g/mol
InChI Key: XCDMKJZDUVQSMI-UHFFFAOYSA-N
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Description

2-tert-Butoxycarbonylimino-3,3,3-trifluoro-propionic acid ethyl ester, also known as Boc-TFP-OEt, is a chemical compound that is widely used in scientific research. This compound is a derivative of trifluoropyruvic acid and is commonly used as a reagent for the synthesis of peptides and other organic molecules.

Mechanism of Action

The mechanism of action of 2-tert-Butoxycarbonylimino-3,3,3-trifluoro-propionic acid ethyl ester involves the formation of a covalent bond between the compound and the amino group of the target molecule. This reaction is typically carried out in the presence of a coupling agent such as N,N’-diisopropylcarbodiimide (DIC) or N-hydroxysuccinimide (NHS). The resulting intermediate can then be deprotected to yield the desired product.
Biochemical and Physiological Effects:
This compound has no known biochemical or physiological effects, as it is primarily used as a reagent for chemical synthesis. However, it is important to handle this compound with care, as it can be hazardous if ingested or inhaled.

Advantages and Limitations for Lab Experiments

One of the main advantages of using 2-tert-Butoxycarbonylimino-3,3,3-trifluoro-propionic acid ethyl ester in lab experiments is its versatility. It can be used for the synthesis of a wide range of organic molecules, including peptides and fluorinated compounds. Additionally, this compound is relatively easy to handle and store, making it a convenient reagent for many applications.
However, there are also some limitations to using this compound. For example, the compound can be expensive and difficult to obtain in large quantities. Additionally, the synthesis of this compound can be challenging, particularly for inexperienced chemists.

Future Directions

There are many potential future directions for research involving 2-tert-Butoxycarbonylimino-3,3,3-trifluoro-propionic acid ethyl ester. One possible area of focus is the development of new coupling agents or reaction conditions that could improve the efficiency and selectivity of peptide synthesis using this compound. Additionally, there may be opportunities to explore the use of this compound in the synthesis of other types of organic molecules, such as natural products or small-molecule drugs. Finally, further studies may be needed to fully understand the mechanism of action of this compound and to identify any potential side effects or safety concerns associated with its use.

Synthesis Methods

The synthesis of 2-tert-Butoxycarbonylimino-3,3,3-trifluoro-propionic acid ethyl ester involves the reaction of trifluoropyruvic acid with ethanol in the presence of a base such as potassium carbonate. The resulting compound is then reacted with tert-butyl carbazate to form the Boc-protected intermediate, which is subsequently esterified with ethanol to form the final product, this compound.

Scientific Research Applications

2-tert-Butoxycarbonylimino-3,3,3-trifluoro-propionic acid ethyl ester is commonly used as a reagent for the synthesis of peptides and other organic molecules. It is particularly useful for the synthesis of peptides containing cysteine residues, as it allows for the selective protection of the thiol group. This compound is also used in the synthesis of various fluorinated compounds, which have a wide range of applications in medicinal chemistry and drug discovery.

properties

IUPAC Name

ethyl 3,3,3-trifluoro-2-[(2-methylpropan-2-yl)oxycarbonylimino]propanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H14F3NO4/c1-5-17-7(15)6(10(11,12)13)14-8(16)18-9(2,3)4/h5H2,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XCDMKJZDUVQSMI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C(=NC(=O)OC(C)(C)C)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H14F3NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60374496
Record name 2-tert-Butoxycarbonylimino-3,3,3-trifluoro-propionic acid ethyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60374496
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

269.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

126535-90-8
Record name 2-tert-Butoxycarbonylimino-3,3,3-trifluoro-propionic acid ethyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60374496
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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